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Compound of Interest

Compound Name: GL-Vv9

Cat. No.: B12367181

Introduction

GL-V9, a novel flavonoid derivative synthesized from the natural product wogonin, has
emerged as a promising therapeutic candidate with potent anti-tumor activities.[1][2]
Chemically identified as 5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-
chromen-4-one, GL-V9 has demonstrated efficacy in various cancer models, including
hepatocellular carcinoma, colorectal cancer, and cutaneous squamous cell carcinoma.[1][3] Its
mechanism of action involves the modulation of key signaling pathways, such as Wnt/[3-
Catenin and PI3K/Akt, leading to the inhibition of cancer cell proliferation, migration, and
invasion.[1] This technical guide provides a comprehensive overview of the synthesis of GL-V9
from wogonin, including detailed experimental protocols, quantitative data, and visualization of
the synthetic and signaling pathways.

Synthesis of GL-V9 from Wogonin

The synthesis of GL-V9 from wogonin is a multi-step process that involves the selective
alkylation of the 7-hydroxyl group of the wogonin backbone. The following protocol is a detailed
methodology for this synthesis.

Experimental Protocol

Step 1: Synthesis of 7-O-(4-bromobutoxy)wogonin
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e Materials: Wogonin, 1,4-dibromobutane, potassium carbonate (K2CO3), N,N-
dimethylformamide (DMF).

e Procedure:

o To a solution of wogonin (1 equivalent) in anhydrous DMF, add potassium carbonate (2
equivalents).

o Stir the mixture at room temperature for 30 minutes.
o Add 1,4-dibromobutane (5 equivalents) to the reaction mixture.
o Heat the reaction mixture to 80°C and stir for 12 hours.

o After completion of the reaction (monitored by TLC), cool the mixture to room temperature
and pour it into ice-cold water.

o Extract the aqueous layer with ethyl acetate (3 x 100 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a hexane-ethyl
acetate gradient to afford 7-O-(4-bromobutoxy)wogonin.

Step 2: Synthesis of GL-V9 (5-hydroxy-8-methoxy-2-phenyl-7-(4-(pyrrolidin-1-yl) butoxy) 4H-
chromen-4-one)

o Materials: 7-O-(4-bromobutoxy)wogonin, pyrrolidine, potassium carbonate (K2CO3),
acetonitrile.

e Procedure:

o To a solution of 7-O-(4-bromobutoxy)wogonin (1 equivalent) in acetonitrile, add potassium
carbonate (2 equivalents) and pyrrolidine (1.5 equivalents).

o Reflux the reaction mixture for 6 hours.
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o Monitor the reaction progress by TLC.

o Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

o Concentrate the filtrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a dichloromethane-

methanol gradient to yield GL-V9.

Quantitative Data for Synthesis
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Biological Activity of GL-V9

GL-V9 exhibits a wide range of anti-cancer activities, as demonstrated by various in vitro and in

vivo studies. The following tables summarize the key quantitative data from these studies.

In Vitro Cytotoxicity of GL-V9
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. Cancer Exposure
Cell Line Assay IC50 (uM) . Reference
Type Time (h)

Cutaneous
Squamous
A431 Cell MTT 17.72 £ 4.23 24 [3]
e

Carcinoma

Cutaneous
Squamous
A431 Cell MTT 9.06 £ 0.6 36 [3]
e

Carcinoma

Cutaneous
Squamous
A431 Cell MTT 59+1.14 48 [3]
e

Carcinoma

Colorectal
HCT116 MTT 28.08 +1.36 24 [1]
Cancer

Colorectal
SW480 MTT 4412 +1.54 24 [1]
Cancer

Colorectal
SW620 MTT 36.91+2.42 24 [1]
Cancer

Colorectal
LS174T MTT 32.24+1.60 24 [1]
Cancer

FHC (normal

Normal MTT 81.89 + 4.26 24 [1]
colon cells)

Effect of GL-V9 on Cell Migration and Invasion
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. Cancer Inhibition

Cell Line Assay Treatment Reference
Type (%)
Colorectal )

HCT116 Cell Adhesion 20 uM GL-V9  56.63 + 9.83 [1]
Cancer
Colorectal _

Sw480 Cell Adhesion 20 uM GL-V9  48.97 + 3.35 [1]
Cancer

FHC (normal )
Normal Cell Adhesion 20 uM GL-V9  14.02 £ 5.57 [1]

colon cells)

Signaling Pathways Modulated by GL-V9

GL-V9 exerts its anti-tumor effects by targeting multiple intracellular signaling pathways that

are crucial for cancer cell survival, proliferation, and metastasis.

Whnt/B-Catenin Signaling Pathway

GL-V9 has been shown to inhibit the Wnt/3-catenin signaling pathway in hepatocellular

carcinoma cells. This inhibition leads to a reduction in the expression of downstream target

genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).
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Caption: GL-V9 inhibits the Wnt/B-Catenin signaling pathway.
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PI3K/Akt Sighaling Pathway

In colorectal cancer cells, GL-V9 has been demonstrated to suppress the PI3K/Akt signaling
pathway. This inhibition leads to a downstream reduction in the expression and activity of
matrix metalloproteinases (MMPs), which are key enzymes involved in cancer cell invasion and
metastasis.[1]

Cell Membrane

Receptor Tyrosine

Kinase

Growth Factor

PIP2 to PIP3

Inhibits
Phosphorylation

Activates

Cell Survival,
Proliferation, Invasion

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12367181?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28987604/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: GL-V9 suppresses the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of GL-V9 from
wogonin, along with a summary of its biological activities and underlying molecular
mechanisms. The detailed experimental protocols and quantitative data presented herein are
intended to serve as a valuable resource for researchers, scientists, and drug development
professionals working in the field of oncology and medicinal chemistry. The multi-targeted
signaling pathway inhibition by GL-V9 underscores its potential as a promising candidate for
further preclinical and clinical development in cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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